
Guanine-4,8-13C2,7-15N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanine-4,8-13C2,7-15N is an isotope-labeled compound of guanine, one of the five nucleobases incorporated into biological nucleic acids. Guanine, along with adenine and cytosine, is present in both DNA and RNA, whereas thymine is usually seen only in DNA, and uracil only in RNA . The isotopic labeling with carbon-13 and nitrogen-15 makes this compound particularly useful in various scientific research applications, including metabolic studies and molecular biology.
Preparation Methods
The preparation of Guanine-4,8-13C2,7-15N typically involves the use of nitrogen and carbon isotope sources through a synthesis reaction. The specific preparation method involves multiple steps of chemical synthesis, isolation, and purification . Industrial production methods often require stringent control of reaction conditions to ensure the incorporation of the isotopes at the desired positions within the guanine molecule.
Chemical Reactions Analysis
Guanine-4,8-13C2,7-15N undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation reactions, reducing agents for reduction reactions, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Guanine-4,8-13C2,7-15N has a wide range of scientific research applications. In chemistry, it is used as a chemical reference for chemical identification, qualitative and quantitative analysis, and detection. In biology, it is used to study the structure, reaction mechanism, and reaction kinetics of compounds through nuclear magnetic resonance (NMR) spectroscopy. In medicine, it is used for imaging, diagnosis, and newborn screening. In industry, it supports product development, quality control, method validation, and stability studies .
Mechanism of Action
The mechanism of action of Guanine-4,8-13C2,7-15N involves its incorporation into biological nucleic acids, where it participates in various biochemical processes. It interacts with enzymes involved in purine metabolism, such as guanine deaminase and xanthine oxidase . These interactions can affect the synthesis and degradation of nucleotides, influencing cellular functions and metabolic pathways .
Comparison with Similar Compounds
Guanine-4,8-13C2,7-15N is unique due to its isotopic labeling, which distinguishes it from other similar compounds such as unlabelled guanine, adenine, cytosine, thymine, and uracil. The isotopic labeling allows for more precise studies of metabolic pathways and molecular interactions, providing insights that are not possible with unlabelled compounds.
Similar compounds include:
- Unlabelled guanine
- Adenine
- Cytosine
- Thymine
- Uracil
These compounds share structural similarities but differ in their specific applications and the insights they provide in scientific research.
Properties
Molecular Formula |
C5H5N5O |
|---|---|
Molecular Weight |
154.11 g/mol |
IUPAC Name |
2-amino-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C5H5N5O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H4,6,7,8,9,10,11)/i1+1,3+1,7+1 |
InChI Key |
UYTPUPDQBNUYGX-HKTCZLIHSA-N |
Isomeric SMILES |
[13CH]1=N[13C]2=C([15NH]1)C(=O)NC(=N2)N |
Canonical SMILES |
C1=NC2=C(N1)C(=O)NC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


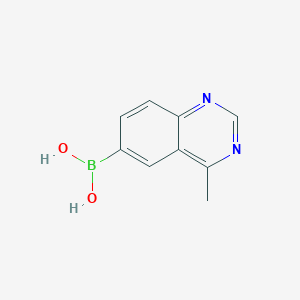
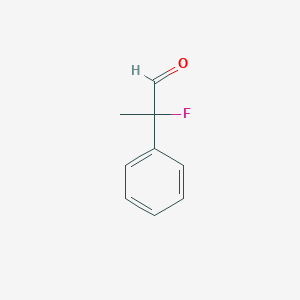

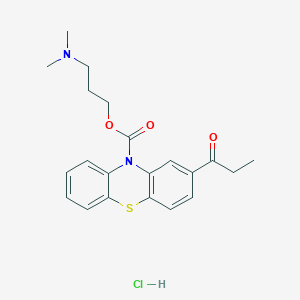

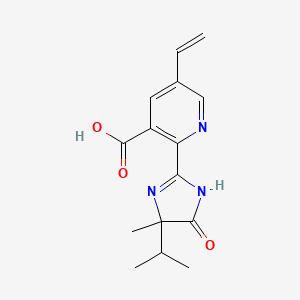
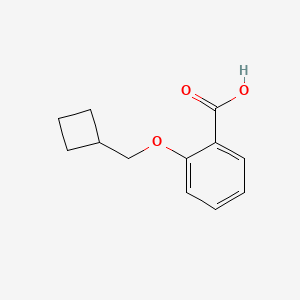
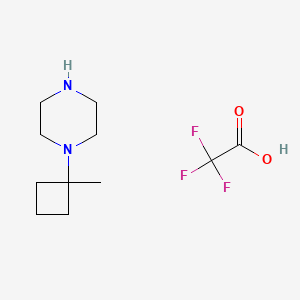
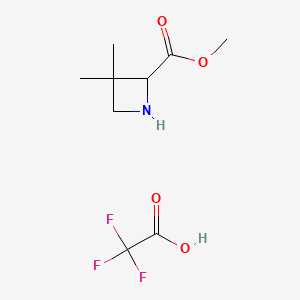
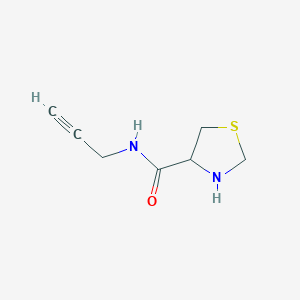

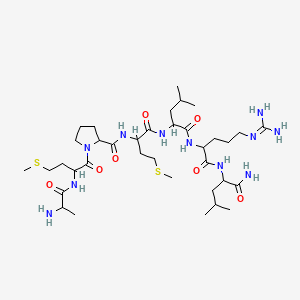
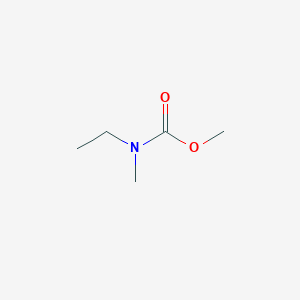
![[(R,R)-Teth-TsDpen RuCl]](/img/structure/B13450394.png)
